



#### FT3967385 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FT3967385 |           |
| Cat. No.:            | B12413795 | Get Quote |

An In-Depth Technical Guide to the Mechanism of Action of FT3967385 For Researchers, Scientists, and Drug Development Professionals

#### Introduction

FT3967385 (also known as FT385) is a novel, selective, and covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane that plays a critical role in regulating mitophagy, the selective autophagy of damaged mitochondria.[2][3] By inhibiting USP30, FT3967385 promotes the clearance of dysfunctional mitochondria, a process implicated in the pathology of several neurodegenerative diseases, including Parkinson's disease.[2][4][5] This document provides a detailed overview of the mechanism of action of FT3967385, including its effects on cellular signaling pathways, quantitative data from key experiments, and the methodologies used to characterize its activity.

#### **Core Mechanism of Action**

The primary mechanism of action of **FT3967385** is the inhibition of USP30, which in turn enhances the PINK1/Parkin-mediated mitophagy pathway.[1][6] Under normal physiological conditions, USP30 removes ubiquitin chains from proteins on the outer mitochondrial membrane, acting as a negative regulator of mitophagy.[2][3] When mitochondria become damaged, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ligase Parkin.[3] This initiates a feed-forward mechanism where Parkin ubiquitinates various outer mitochondrial membrane proteins, including the



translocase of outer mitochondrial membrane 20 (TOM20).[2][7] These ubiquitin chains serve as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

FT3967385 covalently binds to USP30, inhibiting its deubiquitinating activity.[2] This leads to an accumulation of ubiquitin chains on mitochondrial proteins, effectively "setting the trigger" for the amplification of the PINK1/Parkin signal.[1][2] The enhanced ubiquitination of mitochondrial substrates, particularly TOM20, serves as a robust biomarker for USP30 inhibition by FT3967385.[2][8][9] This ultimately leads to an increased flux of mitophagy and the clearance of damaged mitochondria.[7]

# **Signaling Pathway**

The following diagram illustrates the role of **FT3967385** in the PINK1/Parkin-mediated mitophagy pathway.

Caption: The inhibitory effect of **FT3967385** on USP30 within the PINK1/Parkin mitophagy pathway.

## **Quantitative Data**

The following tables summarize the key quantitative data regarding the characterization of **FT3967385**.

Table 1: In Vitro Inhibition of Recombinant USP30

| Parameter Value Description |  |
|-----------------------------|--|
|-----------------------------|--|

 $| IC_{50} | \sim 50$  nM | Concentration of FT3967385 required to inhibit 50% of recombinant USP30 activity using a ubiquitin-rhodamine substrate.[2] |

Table 2: Selectivity Profile

| Assay Result | Description |
|--------------|-------------|
|--------------|-------------|

| Ubiquigent DUB Profiler Screen | High selectivity for USP30 at concentrations up to 200 nM. [7] | At higher concentrations, some off-target effects were observed.[7] |



Table 3: Cellular Activity in SH-SY5Y Neuroblastoma Cells

| Biomarker            | Effect                  | Conditions                                                                        |
|----------------------|-------------------------|-----------------------------------------------------------------------------------|
| TOM20 Ubiquitination | Significant enhancement | Treatment with FT3967385 under depolarizing conditions (1-hour treatment).[2]     |
| Mitophagy Flux       | Increased               | Observed in both human retinal pigment epithelial-1 (RPE-1) and SH-SY5Y cells.[7] |

| Phospho-Ser65 Ubiquitin | More rapid generation | In cells treated with FT3967385.[9] |

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

### **Recombinant USP30 Inhibition Assay**

- Objective: To determine the concentration-dependent inhibition of USP30 by FT3967385.
- · Methodology:
  - Recombinant USP30 enzyme activity was measured using ubiquitin-rhodamine as a substrate.
  - The enzyme was incubated with varying concentrations of FT3967385.
  - The rate of ubiquitin-rhodamine cleavage was monitored by measuring the increase in fluorescence.
  - Progress curves were generated to characterize the nature of the inhibition (covalent).
  - Bio-layer interferometry was used to confirm the covalent binding by observing the lack of a significant off-rate after removal of the inhibitor.



## **Proteomics and Ubiquitylome Analysis in SH-SY5Y Cells**

- Objective: To compare the effects of chemical inhibition of USP30 with FT3967385 to the genetic knockout of USP30.
- Methodology:
  - Wild-type and USP30 knockout (KO) SH-SY5Y neuroblastoma cells expressing endogenous Parkin were used.
  - Wild-type cells were treated with FT3967385, while another set of wild-type and KO cells were left untreated.
  - Mitochondria were depolarized to induce mitophagy.
  - Cells were lysed, and proteins were digested. For ubiquitylome analysis, ubiquitinated peptides were enriched.
  - Samples were analyzed by mass spectrometry to identify and quantify changes in the total proteome and the ubiquitylome.

## **TOM20 Ubiquitination Assay**

- Objective: To assess the effect of FT3967385 on the ubiquitination of the USP30 substrate, TOM20.
- Methodology:
  - SH-SY5Y cells (wild-type, USP30 KO, and wild-type treated with FT3967385) were subjected to mitochondrial depolarization for a short period (e.g., 1 hour) to minimize TOM20 degradation.
  - Cells were lysed, and TOM20 was immunoprecipitated.
  - The immunoprecipitated samples were then analyzed by Western blotting using an antiubiquitin antibody to detect the levels of ubiquitinated TOM20.



 The results in inhibitor-treated cells were compared to those in USP30 KO cells to confirm the on-target effect of the drug.[2]

# **Experimental Workflow Visualization**

The following diagram outlines a typical experimental workflow to assess the on-target cellular activity of **FT3967385**.





Click to download full resolution via product page

Caption: Workflow for assessing TOM20 ubiquitination in response to **FT3967385** treatment.

## Conclusion



FT3967385 is a potent and selective inhibitor of USP30 that enhances mitophagy by preventing the deubiquitination of proteins on the outer mitochondrial membrane. Its mechanism of action has been well-characterized through a series of in vitro and cellular assays, which demonstrate its ability to recapitulate the effects of genetic USP30 loss.[1][2] The enhancement of TOM20 ubiquitination serves as a key biomarker of its activity.[2][8][9] The targeted inhibition of USP30 by compounds such as FT3967385 holds therapeutic promise for neurodegenerative diseases associated with mitochondrial dysfunction.[4][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. USP30 sets a trigger threshold for PINK1–PARKIN amplification of mitochondrial ubiquitylation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 5. Spotlight on USP30: structure, function, disease and target inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Molecular Symphony of Mitophagy: Ubiquitin-Specific Protease-30 as a Maestro for Precision Management of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [FT3967385 mechanism of action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413795#ft3967385-mechanism-of-action]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com